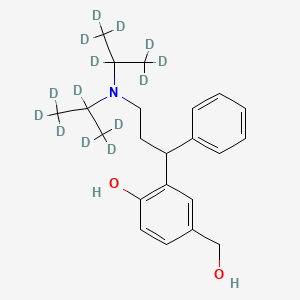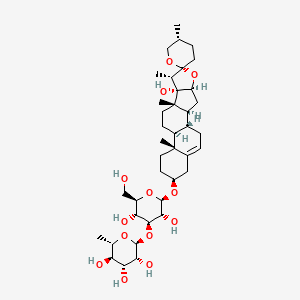
Mannioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannioside A is a steroid saponin that consists of pennogenin attached to alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue at position 3 via a glycoidic linkage . It is isolated from Dracaena mannii and exhibits anti-inflammatory activity .
Synthesis Analysis
A promoter-controlled cycloglycosylation approach has been reported for the synthesis of cyclic α-(1→6)-linked mannosides up to a 32-mer . Cycloglycosylation of the bifunctional thioglycosides and (Z)-ynenoates was found to be highly dependent on the promoters .Molecular Structure Analysis
The molecular formula of this compound is C39H62O13 . The average mass is 738.902 Da and the monoisotopic mass is 738.419067 Da .Chemical Reactions Analysis
This compound is a steroid saponin that consists of pennogenin attached to alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue at position 3 via a glycoidic linkage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 738.9 g/mol . It is a 17alpha-hydroxy steroid, an organic heterohexacyclic compound, an oxaspiro compound, a disaccharide derivative, and a steroid saponin .Scientific Research Applications
Anti-Inflammatory Effects : Mannioside A, isolated from Dracaena mannii, along with its derivatives, has been shown to significantly inhibit carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects (Tapondjou et al., 2008).
Antiproliferative Activity : New triterpenoid saponins named manniosides B-F were isolated from the leaves of Schefflera mannii. However, these compounds did not show significant antiproliferative activity against human malignant epithelial (HeLa) cells at the tested concentration (Ponou et al., 2021).
Structural Analysis of Mannans : A study on the cell wall mannan-protein complex from the pathogenic yeast Candida glabrata IFO 0622 strain provided insights into the structural components of mannans, which are important for understanding yeast pathogenicity (Kobayashi et al., 1992).
Photosynthetic Mannitol Biosynthesis : Research on the biosynthesis of mannitol from CO2 in the cyanobacterium Synechococcus sp. highlighted potential applications in producing mannitol, a derivative of mannose, in an environmentally sustainable way (Jacobsen & Frigaard, 2014).
DNA Nanoparticles with Core-Shell Morphology : Mannobiose-modified polyethylenimines were used in gene therapy to generate DNA nanoparticles, demonstrating the potential applications of mannose derivatives in medical technology (Chandran et al., 2014).
Medical Applications of Mannose : Mannose, closely related to manniosides, has been found to have therapeutic potential in treating various diseases, indicating the broad scope of research in mannose derivatives (Wei et al., 2020).
Mannitol Therapy in Stroke : A systematic review on mannitol therapy for acute ischemic stroke and cerebral parenchymal hemorrhage highlighted the medical applications of mannitol, a derivative of mannose (Bereczki et al., 2000).
Hypolipidemic Effect of Mannans : Mannans from C. albicans were shown to have significant hypolipidemic effects in mice, suggesting potential applications in treating hyperlipidemia (Korolenko et al., 2018).
Biosynthetic Pathway for Mannopeptimycins : The study of the mannopeptimycin biosynthetic gene cluster provides insights into the production of mannosylated lipoglycopeptides, potentially useful in developing antibiotics (Magarvey et al., 2006).
Microbial Mannanases : The role of mannanases in various industries including paper and pulp, food, and pharmaceuticals, underscores the industrial importance of mannose derivatives (Dhawan & Kaur, 2007).
Mechanism of Action
Target of Action
Mannioside A is a steroidal saponin
Mode of Action
This compound has been found to exhibit significant anti-inflammatory activity . It inhibits carrageenan-induced paw edema in rats , suggesting that it may interact with the biochemical pathways involved in inflammation.
Result of Action
The primary result of this compound’s action is its anti-inflammatory effect . It significantly inhibits carrageenan-induced paw edema in rats , indicating that it can reduce inflammation in vivo.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPHCXEIPYBIA-ROYLHSTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Mannioside A and what is its known biological activity?
A1: this compound is a new steroidal saponin isolated from Dracaena mannii. [] While its detailed structure is not provided in the abstract, saponins are generally known for their complex structures consisting of a steroid or triterpenoid backbone attached to one or more sugar chains. this compound has demonstrated in vivo anti-inflammatory effects. [] Further research is needed to elucidate its specific mechanism of action and potential therapeutic applications.
Q2: Are there other related compounds found in the same plant source as this compound?
A2: While the abstract mentioning this compound does not provide details on other compounds from Dracaena mannii, a related study identifies five new triterpenoid saponins named Manniosides B-F from the leaves of Schefflera mannii (Hook.f.) Harms. [] This finding suggests that the Dracaena and Schefflera genera, both belonging to the same family Araliaceae, might be rich sources of diverse saponins with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
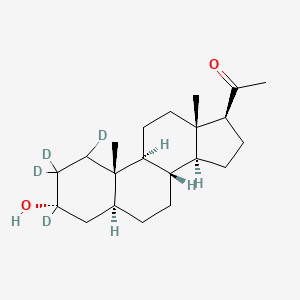



![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)
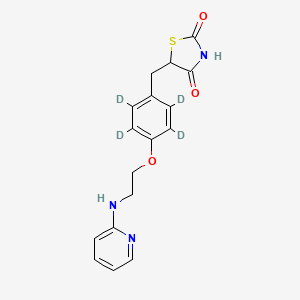

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
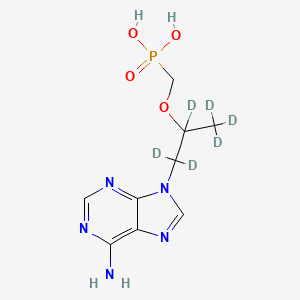
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

